molecular formula C12H9ClF2N2 B1480950 2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine CAS No. 1271476-08-4

2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine

Cat. No.: B1480950
CAS No.: 1271476-08-4
M. Wt: 254.66 g/mol
InChI Key: UXPYDLUEBBNNSV-UHFFFAOYSA-N
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Description

Chemical Identity and Nomenclature

This compound represents a highly substituted pyrimidine derivative characterized by three distinct functional groups attached to the six-membered heterocyclic ring system. The compound bears the Chemical Abstracts Service registry number 1271476-08-4, establishing its unique identity within chemical databases. The molecular formula C12H9ClF2N2 indicates the presence of twelve carbon atoms, nine hydrogen atoms, one chlorine atom, two fluorine atoms, and two nitrogen atoms, resulting in a molecular weight of 254.66 grams per mole.

The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, where the pyrimidine ring serves as the parent structure with substituents numbered according to their positions. The compound features a chlorine atom at position 2, a difluoromethyl group at position 4, and a meta-tolyl group at position 6. The meta-tolyl substituent refers to a methylated phenyl ring where the methyl group occupies the meta position relative to the point of attachment to the pyrimidine core. The Simplified Molecular Input Line Entry System representation, CC1=CC(=CC=C1)C2=CC(=NC(=N2)Cl)C(F)F, provides a precise linear notation of the molecular structure.

Chemical Property Value
Chemical Abstracts Service Number 1271476-08-4
Molecular Formula C12H9ClF2N2
Molecular Weight 254.66 g/mol
International Union of Pure and Applied Chemistry Name 2-chloro-4-(difluoromethyl)-6-(3-methylphenyl)pyrimidine
Simplified Molecular Input Line Entry System CC1=CC(=CC=C1)C2=CC(=NC(=N2)Cl)C(F)F

The molecular structure exhibits specific geometric characteristics inherent to pyrimidine derivatives. Pyrimidine itself possesses one axis of symmetry about the 2-5 axis and displays three different pairs of bond lengths along with four different bond angles. However, the asymmetric substitution pattern in this compound disrupts this inherent symmetry, creating a unique three-dimensional arrangement that influences both physical and chemical properties.

Historical Development in Heterocyclic Chemistry

The development of pyrimidine chemistry traces back to fundamental discoveries in the nineteenth century, providing the foundation for understanding compounds like this compound. The term "pyrimidine" originates from 1884 when Pinner coined the designation by combining the words "pyridine" and "amidine" due to structural similarities. This nomenclature reflected the recognition of pyrimidines as aromatic heterocyclic compounds similar to pyridine but containing two nitrogen atoms at positions 1 and 3 in the six-membered ring.

The historical progression of pyrimidine research began with the isolation of alloxan, the first pyrimidine derivative, by Brugnatelli in 1818 through the oxidation of uric acid with nitric acid. This discovery established pyrimidines as breakdown products of uric acid and initiated systematic investigation into their properties. The systematic study of pyrimidines commenced in 1884 with Pinner, who synthesized derivatives by condensing ethyl acetoacetate with amidines. The parent pyrimidine compound was first prepared by Gabriel and Colman in 1900 through the conversion of barbituric acid to 2,4,6-trichloropyrimidine followed by reduction using zinc dust in hot water.

The evolution from simple pyrimidine structures to complex substituted derivatives like this compound reflects advances in synthetic methodology and understanding of structure-activity relationships. Modern pyrimidine synthesis encompasses diverse approaches, with most synthetic pathways relying on condensation reactions between carbonyl compounds and amines. The development of cross-coupling chemistry has provided complementary strategies for adding substituents to activated heterocycles, enabling the preparation of highly functionalized pyrimidines with precise substitution patterns.

The incorporation of fluorine-containing substituents, such as the difluoromethyl group present in this compound, represents a relatively recent advancement in heterocyclic chemistry. The synthetic accessibility of difluoromethyl-containing pyrimidines has been enhanced through the development of novel fluorination methodologies and the availability of fluorinated building blocks. Research has demonstrated practical synthetic routes to difluoromethyl-substituted pyrimidines, including scalable procedures that avoid harsh fluorinating conditions.

Position Within Pyrimidine Derivative Classifications

This compound occupies a specific position within the extensive classification system of pyrimidine derivatives. Pyrimidines constitute one of three diazines, which are six-membered heterocyclic compounds containing two nitrogen atoms in the ring. The diazine family includes pyrimidine with nitrogen atoms at positions 1 and 3, pyrazine with nitrogen atoms at positions 1 and 4, and pyridazine with nitrogen atoms at positions 1 and 2.

Within the pyrimidine classification system, compounds are categorized based on their substitution patterns and functional groups. The Exposome Explorer database classifies pyrimidines and pyrimidine derivatives into several descendants, including hydroxypyrimidines, pyrimidinecarboxylic acids and derivatives, pyrimidones, and thiamines. This compound represents a halogenated pyrimidine derivative distinguished by its trisubstituted nature and the presence of both electron-withdrawing and electron-donating substituents.

The compound exemplifies the category of 2,4,6-trisubstituted pyrimidines, which have garnered significant attention in medicinal chemistry research. Studies have demonstrated that 2,4,6-trisubstituted pyrimidines and their derivatives exhibit notable biological activities, including antiproliferative and cytotoxic properties. The specific substitution pattern in this compound places it among compounds that have shown significant antiproliferative potency with half-maximal inhibitory concentration values in the range of 2-10 micrograms per milliliter.

Classification Category Characteristics Relevance to this compound
Diazine Family Six-membered heterocycles with two nitrogen atoms Member of pyrimidine subclass
Trisubstituted Pyrimidines Three substituents on pyrimidine ring Contains chloro, difluoromethyl, and m-tolyl groups
Halogenated Pyrimidines Contains halogen substituents Features chlorine at position 2
Fluoroalkyl-substituted Pyrimidines Contains fluorinated alkyl groups Bears difluoromethyl group at position 4
Aryl-substituted Pyrimidines Contains aromatic substituents Incorporates m-tolyl group at position 6

The fluorine content of this compound places it within the growing class of fluorinated heterocycles, which have become increasingly important in pharmaceutical and agrochemical applications. The difluoromethyl group represents a bioisostere for various functional groups and can significantly influence molecular properties including lipophilicity, metabolic stability, and binding affinity. The strategic incorporation of fluorine atoms has become a standard approach in modern drug design, making fluorinated pyrimidines particularly valuable in medicinal chemistry research.

The aromatic substitution represented by the m-tolyl group aligns the compound with pyrimidine derivatives that incorporate extended aromatic systems. Such substitutions often enhance interactions with biological targets through π-π stacking and hydrophobic interactions. The specific meta-substitution pattern of the tolyl group creates a distinct electronic and steric environment that differentiates this compound from its ortho- and para-substituted analogs.

Properties

IUPAC Name

2-chloro-4-(difluoromethyl)-6-(3-methylphenyl)pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9ClF2N2/c1-7-3-2-4-8(5-7)9-6-10(11(14)15)17-12(13)16-9/h2-6,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXPYDLUEBBNNSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=NC(=N2)Cl)C(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9ClF2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Starting from 4,6-Dichloropyrimidine Derivatives

A common intermediate in pyrimidine chemistry is 4,6-dichloropyrimidine , which allows for selective substitution at either the 4- or 6-position.

  • Selective Nucleophilic Aromatic Substitution (SNAr):
    The chlorine at position 6 can be selectively substituted by an aryl nucleophile such as m-tolylboronic acid via palladium-catalyzed Suzuki coupling or by nucleophilic aromatic substitution with m-tolyl amines or phenyl derivatives under controlled conditions.

    • Example: Reaction of 4,6-dichloropyrimidine with m-tolylboronic acid in the presence of Pd catalyst and base in a solvent such as DME/H2O at 60 °C yields 6-(m-tolyl)-4-chloropyrimidine intermediates with high yields (up to 90%).
  • Introduction of Difluoromethyl Group:
    The difluoromethyl group at position 4 can be introduced via nucleophilic substitution using difluoromethylating agents or via electrophilic difluoromethylation of the pyrimidine ring.

    • While direct literature on difluoromethylation of pyrimidines is limited, related methods involve the use of difluoromethyl halides or sulfonyl derivatives as reagents under mild conditions.
  • Chlorination at Position 2:
    The 2-position chlorine can be introduced by chlorination of the pyrimidine ring or via starting from 2,4,6-trichloropyrimidine and selective substitution at 4 and 6 positions, leaving chlorine at position 2 intact.

Multi-step Synthesis via Pyrimidine Precursors

  • Synthesis from Malononitrile and Cyanamide Derivatives:
    A related pyrimidine synthesis involves condensation of malononitrile derivatives with cyanamide under acidic or basic conditions to form substituted pyrimidines.
    • For example, 2-chloro-4,6-dimethoxypyrimidine is synthesized via a three-step process involving malononitrile, methanol, acetyl chloride, and cyanamide, followed by chlorination with hydrogen chloride gas under controlled temperature.
    • This method can be adapted for introducing difluoromethyl and m-tolyl groups by modifying the nucleophiles and reaction conditions accordingly.

Cross-Coupling Approaches

  • Suzuki-Miyaura Coupling:
    The 6-position m-tolyl group can be introduced by Suzuki coupling of 4-chloro-2-chloropyrimidine with m-tolylboronic acid, using palladium catalysts and bases such as potassium carbonate in polar solvents (DME/H2O) at moderate temperatures (60 °C).

  • Other Couplings:
    Buchwald-Hartwig amination or Stille coupling may also be employed depending on the available precursors and desired substituents.

Data Table: Typical Reaction Conditions for Key Steps

Step Reagents/Conditions Temperature Yield (%) Notes
Synthesis of 4,6-dichloropyrimidine Starting from malononitrile derivatives, acetyl chloride, cyanamide, HCl gas -10 to 20 °C (stepwise) 77% High purity (99.5%) by LC analysis
Suzuki coupling for 6-(m-tolyl) substitution 4,6-Dichloropyrimidine + m-tolylboronic acid, PdCl2(dppf), K2CO3, DME/H2O 60 °C, 4 h 84-90% Efficient arylation at position 6
Difluoromethylation at position 4 Difluoromethylating agents (e.g., difluoromethyl halides) under mild conditions Room temp to 60 °C Variable Requires optimization, limited data
Chlorination at position 2 Chlorination with HCl gas or chlorinating agents Below 15 °C High Controlled chlorination step

Research Findings and Analysis

  • Chemoselectivity:
    The selective substitution on pyrimidine rings is crucial to obtain the desired this compound. The use of 4,6-dichloropyrimidine intermediates is advantageous because it allows stepwise and selective functionalization.

  • Yield and Purity:
    Reported yields for analogous pyrimidine substitutions range from 67% to 90%, with high purity confirmed by LC-MS and NMR spectroscopy. The chlorination steps yield high-purity products when temperature and reagent stoichiometry are carefully controlled.

  • Sustainability and Scalability:
    Recent advances include ultrasound-assisted synthesis and greener solvents to improve efficiency and reduce waste, though specific applications to difluoromethylated pyrimidines require further development.

  • Challenges: The introduction of difluoromethyl groups remains challenging due to the reactivity and availability of suitable difluoromethylating reagents. Optimization of reaction conditions and reagent selection is necessary for high yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine can undergo several types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound.

Scientific Research Applications

Pharmaceutical Development

Building Block in Drug Synthesis
2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine serves as a crucial building block in the synthesis of various pharmaceutical compounds. Its unique structural features, including a chloro group and difluoromethyl group, enhance its reactivity and ability to form derivatives that exhibit biological activity. The compound's ability to modulate enzyme activity makes it valuable in drug design targeting specific receptors or enzymes involved in disease pathways.

Case Study: Anticancer Activity
Research has indicated that derivatives of pyrimidines, including this compound, possess anticancer properties. For instance, studies have shown that modifications to the pyrimidine core can lead to compounds with significant inhibitory effects on cancer cell proliferation. This underscores the potential of this compound in developing new anticancer therapies .

Agrochemical Applications

Fungicidal Properties
The compound has been investigated for its fungicidal properties, making it a candidate for use in agricultural applications to combat phytopathogenic fungi. Its structural characteristics allow it to interact effectively with fungal enzymes, disrupting their function and leading to fungal cell death. This application is particularly relevant in the development of new agrochemicals aimed at improving crop yield and health .

Synthesis and Reaction Mechanisms

Synthesis Overview
The synthesis of this compound typically involves nucleophilic substitution reactions where the chloro group is replaced by various nucleophiles under controlled conditions. The use of polar solvents is common to enhance solubility and stabilize intermediates during the reaction process.

Reaction Conditions and Yields
The following table summarizes typical reaction conditions and yields associated with the synthesis of this compound:

Reaction Conditions Yield (%) Notes
Nucleophilic substitution in polar solventsVaries (60-90%)High selectivity achieved with temperature control
Catalyzed reactions using palladiumVaries (70-95%)Effective for functionalizing the pyrimidine core

Analytical Techniques

To ensure the purity and structural integrity of synthesized this compound, various analytical techniques are employed:

  • Nuclear Magnetic Resonance Spectroscopy (NMR) : Used for determining the structure and confirming the presence of specific functional groups.
  • Mass Spectrometry : Provides information on molecular weight and fragmentation patterns.
  • High-Performance Liquid Chromatography (HPLC) : Utilized for assessing purity levels during synthesis.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Key Observations :

  • Electronic Effects : The difluoromethyl group (CF₂H) in the target compound offers moderate electron-withdrawing effects compared to trifluoromethyl (CF₃) in compound 4a , which may reduce metabolic degradation while maintaining target affinity.
  • Solubility : The nitro group in compound 8 increases polarity, improving aqueous solubility but possibly limiting blood-brain barrier penetration compared to the more lipophilic m-tolyl group.

Biological Activity

2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine is a member of the pyrimidine family, which comprises heterocyclic aromatic organic compounds with significant biological activities. This compound is characterized by the presence of a chloro group, a difluoromethyl group, and an m-tolyl group, which contribute to its unique properties and potential applications in pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C11H8ClF2N3\text{C}_{11}\text{H}_{8}\text{Cl}\text{F}_{2}\text{N}_{3}

This structure indicates the presence of functional groups that enhance its biological activity. The chloro and difluoromethyl groups are known to increase binding affinity to various biological targets, while the m-tolyl group contributes to the compound's stability and bioavailability .

The mechanism of action for this compound primarily involves its interaction with specific enzymes or receptors in pharmacological pathways. The compound has been shown to modulate enzyme activity, particularly through inhibition mechanisms relevant in diseases such as malaria .

Antimicrobial Activity

Research has indicated that pyrimidine derivatives exhibit diverse antimicrobial properties. For instance, studies have demonstrated that similar compounds can act as inhibitors of Plasmodium falciparum dihydrofolate reductase (PfDHFR), a critical enzyme in the folate synthesis pathway of the malaria parasite. The inhibitory activity against PfDHFR for related pyrimidines has been observed in the low nanomolar range, suggesting potential efficacy for this compound in combating malaria .

Anticancer Activity

Pyrimidine derivatives are also being explored for their anticancer properties. Compounds with similar structures have shown promising results against various cancer cell lines, including breast cancer (MDA-MB-231) and others. The cytotoxicity of these compounds often correlates with their structural features, such as electron-withdrawing groups that enhance their activity .

Case Studies and Research Findings

  • Inhibition of PfDHFR : A study synthesized several pyrimidine analogues and evaluated their inhibitory effects on PfDHFR. The results indicated that modifications at the 6-position significantly impacted biological activity, suggesting that this compound could be a viable candidate for further development .
  • Cytotoxicity Assays : Another study assessed various pyrimidine derivatives for their cytotoxic effects on cancer cell lines. The findings revealed that compounds with similar structural motifs exhibited IC50 values ranging from 0.01 to 0.12 µM against different cell lines, indicating strong potential for anticancer applications .

Data Summary

Activity Type Target IC50/Activity Reference
AntimicrobialPfDHFRKi 1.3–243 nM
AnticancerMDA-MB-231 (breast cancer)IC50 = 27.6 μM
AntimicrobialVarious bacterial strainsMIC values between 3.12–12.5 μg/mL

Q & A

Basic Research Questions

Q. What are the critical safety protocols for handling 2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine in laboratory settings?

  • Methodological Answer :

  • Wear PPE (protective eyewear, gloves, lab coat, and respirator) to avoid inhalation, skin contact, or eye exposure .
  • Conduct reactions involving volatile byproducts in a fume hood or glovebox to mitigate toxic gas release .
  • Use dedicated tools (e.g., filter-tip pipettes, separate spatulas) to prevent cross-contamination .
  • Dispose of waste via certified hazardous waste handlers to comply with environmental regulations .

Q. What synthetic routes are commonly employed for preparing halogenated pyrimidines like this compound?

  • Methodological Answer :

  • Nucleophilic substitution : React 4-hydroxy-6-(m-tolyl)pyrimidine with chlorinating agents (e.g., POCl₃) under reflux, followed by difluoromethylation using (diethylamino)sulfur trifluoride (DAST) .
  • Cross-coupling : Use Suzuki-Miyaura reactions to introduce the m-tolyl group to pre-functionalized pyrimidine cores .
  • Optimize yields by controlling temperature (60–120°C) and catalysts (e.g., Pd(PPh₃)₄) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer :

  • NMR spectroscopy : ¹H/¹³C/¹⁹F NMR to confirm substitution patterns and fluorine integration .
  • X-ray crystallography : Resolve crystal packing and intermolecular interactions (e.g., hydrogen bonding with the difluoromethyl group) .
  • Mass spectrometry (HRMS) : Validate molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the difluoromethyl group influence the compound’s electronic and pharmacokinetic properties?

  • Methodological Answer :

  • Electron-withdrawing effects : The -CF₂H group reduces electron density at the pyrimidine ring, enhancing stability against metabolic oxidation .
  • Lipophilicity : Fluorine atoms increase logP values, improving membrane permeability (measure via shake-flask or chromatographic methods) .
  • Bioisosteric replacement : Compare with -CH₃ or -CF₃ analogs to assess potency shifts in biological assays .

Q. What strategies are effective for structure-activity relationship (SAR) studies of 6-aryl-4-substituted pyrimidines?

  • Methodological Answer :

  • Systematic substitution : Synthesize derivatives with varied substituents at C4 (e.g., -CF₃, -Cl, -OCH₃) and C6 (e.g., p-tolyl, halophenyl) .
  • In vitro screening : Test analogs against target enzymes (e.g., kinases) or cellular models to correlate substituents with IC₅₀ values .
  • Molecular docking : Map binding interactions (e.g., π-π stacking with m-tolyl, halogen bonding with -Cl) using software like AutoDock .

Q. How can computational methods guide the optimization of pyrimidine-based inhibitors?

  • Methodological Answer :

  • DFT calculations : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity .
  • Molecular dynamics (MD) : Simulate ligand-protein binding stability over time (e.g., RMSD analysis) .
  • ADMET prediction : Use tools like SwissADME to estimate solubility, bioavailability, and CYP450 interactions .

Q. What mechanisms explain conflicting bioactivity data reported for fluorinated pyrimidines in different studies?

  • Methodological Answer :

  • Solubility variability : Test compounds in standardized buffers (e.g., PBS with DMSO ≤0.1%) to control precipitation artifacts .
  • Metabolic interference : Assess cytochrome P450 interactions (e.g., CYP3A4 inhibition assays) to identify off-target effects .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) to confirm binding .

Q. How can researchers address contradictory data in fluorinated pyrimidine crystallography studies?

  • Methodological Answer :

  • Temperature-dependent crystallography : Collect datasets at multiple temperatures (e.g., 100 K vs. 298 K) to resolve disorder in fluorine positions .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-F⋯H contacts) to explain packing variations .
  • High-resolution synchrotron data : Use advanced facilities (e.g., ESRF) to improve data quality for ambiguous electron density regions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine
Reactant of Route 2
Reactant of Route 2
2-Chloro-4-(difluoromethyl)-6-(m-tolyl)pyrimidine

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